molecular formula C24H27FN4O4S B2596877 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 954670-96-3

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2596877
CAS RN: 954670-96-3
M. Wt: 486.56
InChI Key: ACDFIDRNGQHKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H27FN4O4S and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Derivatives for Imaging:

Fluorinated derivatives of certain compounds have been synthesized and evaluated for their biological properties, especially in the context of imaging agents for serotonin receptors. For instance, fluorinated derivatives of WAY 100635, a known serotonin receptor antagonist, were developed and assessed for their suitability as positron emission tomography (PET) imaging agents. These compounds, including ones with fluorine-18 labeling, demonstrated pharmacokinetic properties suitable for in vivo imaging of serotonin receptors, highlighting the potential of fluorinated compounds in neuroimaging and the study of neurological disorders (Lang et al., 1999).

Inhibition of Carbonic Anhydrases:

Aromatic sulfonamide inhibitors, such as those containing 1,3,4-oxadiazole units, have been prepared and tested for their inhibitory effects on carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. The development of such inhibitors can contribute to the understanding and treatment of diseases related to carbonic anhydrase dysfunction, such as glaucoma, epilepsy, and certain types of cancer (Supuran et al., 2013).

Novel Cyclic Dipeptidyl Ureas:

Compounds incorporating 1,2,4-triazine and alaninamide units have been synthesized, representing a new class of cyclic dipeptidyl ureas. Such compounds could have applications in peptide chemistry and drug design, given their unique structural features that mimic dipeptides but with enhanced stability and potential biological activity (Sañudo et al., 2006).

Ferrocenylmethyl Benzene-carboxamide Derivatives:

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and characterized, with some showing cytotoxic effects against breast cancer cell lines. This research highlights the role of organometallic compounds in the development of anticancer agents, leveraging the unique properties of ferrocene to induce cytotoxicity in malignant cells (Kelly et al., 2007).

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4S/c1-2-29(20-6-4-3-5-7-20)34(31,32)21-14-10-18(11-15-21)23(30)26-24-28-27-22(33-24)16-17-8-12-19(25)13-9-17/h8-15,20H,2-7,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDFIDRNGQHKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide

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